molecular formula C₄H₈Br₂O₂ B044904 Dioxane dibromide CAS No. 15481-39-7

Dioxane dibromide

Cat. No. B044904
CAS RN: 15481-39-7
M. Wt: 247.91 g/mol
InChI Key: DTLTUUJDCNTTSN-UHFFFAOYSA-N
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Description

Synthesis Analysis Dioxane dibromide's synthesis involves reacting dioxane with hydrogen bromide to form 2,2′-dibromodiethyl ether as a principal product, which is characterized by various analytical methods including molecular weight determination and conversion to other compounds for further characterization (Cleave & Blake, 1951). Additionally, microwave-induced synthesis under solvent-free conditions has been reported for selective synthesis of α-bromo and α,α-dibromoalkanones using dioxane–dibromide, highlighting the importance of reaction conditions for selectivity (Paul, Gupta, Gupta, & Loupy, 2003).

Molecular Structure Analysis The molecular structure of gaseous 1,4-dioxane has been extensively studied, confirming the chair form of the molecule, with detailed bond distances and angles providing insights into the molecular geometry (Fargher, Hedberg, & Hedberg, 2014).

Chemical Reactions and Properties Dioxane dibromide is utilized in various chemical reactions, including the bromination of alcohols and hydrobromination of alkenes, with a solution of HBr in 1,4-dioxane showing equal or superior brominating ability compared to hydrobromic acid or HBr in acetic acid (Nishio, Mifune, Taisuke, Ishikawa, & Matsubara, 2017).

Physical Properties Analysis Bromine–1,4‐Dioxane, also known as dioxane dibromide, is a complex with a melting point of 60°C, soluble in 1,4-dioxane, THF, and ether. It is prepared by adding bromine to 1,4-dioxane and can be stored at 0°C under precautions due to its volatile nature (Finkelstein, 2001).

Chemical Properties Analysis Regioselective aromatic electrophilic bromination using dioxane dibromide under solvent-free conditions demonstrates its ability to brominate aromatic compounds with high yields, purity, and control over the degree of bromination, showcasing its versatility and efficiency as a brominating agent (Chaudhuri, Roy, Saha, & Bhar, 2007).

Scientific Research Applications

Application 1: Bromination of Substituted Coumarins

  • Summary of the Application : Dioxane dibromide has been used in the bromination of substituted coumarins. Brominated coumarins have immense synthetic, biological, and industrial importance due to their occurrence in nature and applications in pharmaceuticals. They serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins, which are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .
  • Methods of Application or Experimental Procedures : The bromination process was carried out under solvent-free conditions using dioxane dibromide as the solid brominating agent . This method has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature, and for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation .
  • Results or Outcomes : The efficacy of the solvent-free protocol has been established. The effects of the electronic nature and location of the substituents on the outcome of the reaction have been rationalized with a proposed mechanism .

Application 2: α-Bromination of Substituted Acetophenones

  • Summary of the Application : Dioxane dibromide has been successfully used for selective α-bromination of substituted acetophenones . This process is important in the synthesis of various organic compounds.
  • Methods of Application or Experimental Procedures : The bromination was carried out using dioxane as a solvent at room temperature . This method is advantageous due to its mild conditions and selectivity.
  • Results or Outcomes : The process resulted in the selective synthesis of α-bromo and α,α-dibromoalkanones .

Application 3: Synthesis of α-Bromo and α,α-Dibromoalkanones

  • Summary of the Application : Dioxane dibromide has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones . These compounds have various applications in organic synthesis.
  • Methods of Application or Experimental Procedures : The synthesis was carried out on silica gel under solvent-free conditions and microwave irradiation .
  • Results or Outcomes : The process successfully produced α-bromo and α,α-dibromoalkanones .

Safety And Hazards

Dioxane dibromide is considered hazardous. It is extremely flammable and causes severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may also cause cancer .

properties

IUPAC Name

1,4-dioxane;molecular bromine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLTUUJDCNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935070
Record name Bromine--1,4-dioxane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioxane dibromide

CAS RN

15481-39-7
Record name 1,4-Dioxane, compd. with bromine (1:1)
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Record name Dioxane dibromide
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Record name Bromine--1,4-dioxane (1/1)
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Record name Bromine - 1,4-Dioxane Complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
S Paul, V Gupta, R Gupta, A Loupy - Tetrahedron letters, 2003 - Elsevier
… The amount of dioxane–dibromide, … of dioxane–dibromide and 3 g of silica gel were the most adapted ratios. For α,α-dibromination 1 mmol of alkanone, 2.5 mmol of dioxane–dibromide …
Number of citations: 81 www.sciencedirect.com
R Bayer, E O'Reilly, Jr - The Journal of Organic Chemistry, 1958 - ACS Publications
Yanovskaya1· 2 has reported the quantitative preparation of 1, 4-dibromonaphthalene by the re-action of naphthalene with dioxane dibromide in a one to two mole ratio, at 40. We have …
Number of citations: 30 pubs.acs.org
SK Chaudhuri, S Roy, M Saha, S Bhar - Synthetic communications, 2007 - Taylor & Francis
… We report herein a mild, solvent‐free protocol using dioxane dibromide (DD) for highly regioselective aromatic electrophilic bromination (Scheme 1); the results are furnished in Table 1 …
Number of citations: 21 www.tandfonline.com
SK Chaudhuri, S Roy, S Bhar - Beilstein journal of organic …, 2012 - beilstein-journals.org
An efficient solvent-free protocol for regioselective bromination of substituted coumarins has been developed by using dioxane dibromide as the solid brominating agent. The efficacy of …
Number of citations: 24 www.beilstein-journals.org
SK Juneja, M Gupta, S Paul, R Gupta - Bull. Korean Chem. Soc, 2008 - researchgate.net
… of dioxane-dibromide supported over silica gel is shown in Figure 1. Dioxane-dibromide when … Recently, we have reported the α-bromination of ketones using dioxane-dibromide over …
Number of citations: 8 www.researchgate.net
SA Kotlyar, GL Kamalov, RL Savranskaya… - Chemistry of …, 1981 - Springer
It is shown that the reactivities of cyclic formals in the case of bromination with dioxane dibromide increase in the order 1,3-dioxepane > 1,3-dioxalane ≫ 1,3-dioxane, which is …
Number of citations: 1 link.springer.com
S Witkowski, J Poplawski - Polish Journal of Chemistry, 1996 - hero.epa.gov
Oxidation of α-tocopherol with dioxane dibromide | Health & Environmental Research Online (HERO) | US EPA … Oxidation of α-tocopherol with dioxane dibromide … α-Tocopherol …
Number of citations: 5 hero.epa.gov
V Jayakumar, GS Geleta - Research Journal of Chemical Sciences …, 2014 - isca.me
… report an efficient synthesis of guanidines using dioxane dibromide. Furthermore, with the ease of recovery and recycling of dioxane-dibromide after the reaction makes these reagents …
Number of citations: 1 www.isca.me
KB Doifode - The Journal of Organic Chemistry, 1962 - ACS Publications
… Dioxane dibromide has been reported to be used as a brominating agent.6 Dioxane dibromide in the cold with chalcones give chalcone dibromides (unpublished work). However, in …
Number of citations: 15 pubs.acs.org
S Kumar Chaudhuri, S Roy, M Saha… - Synthetic …, 2007 - Taylor & Francis
… Structurally varied vicinal dibromides have been synthesized in high yield and good purity through highly stereoselective anti‐addition of bromine across the olefinic linkages …
Number of citations: 2 www.tandfonline.com

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